1-(2-Dibenzylamino-4-phenyl-thiazol-5-yl)-3-(2,5-dihydro-2-dibenzylimmonium-4-phenyl-thiazol-5-ylidene)-2-oxo-cyclobuten-4-olate
CAS No.:
Cat. No.: VC18508627
Molecular Formula: C44H34N4O2S2
Molecular Weight: 714.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H34N4O2S2 |
|---|---|
| Molecular Weight | 714.9 g/mol |
| IUPAC Name | (4Z)-2-[2-(dibenzylamino)-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-phenyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate |
| Standard InChI | InChI=1S/C44H34N4O2S2/c49-40-37(36-26-45-43(51-36)47(27-31-16-6-1-7-17-31)28-32-18-8-2-9-19-32)41(50)38(40)42-39(35-24-14-5-15-25-35)46-44(52-42)48(29-33-20-10-3-11-21-33)30-34-22-12-4-13-23-34/h1-26H,27-30H2 |
| Standard InChI Key | UVULNDRUMYHGJZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(/C(=C/5\C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)/C4=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(S3)C4=C(C(=C5C(=NC(=[N+](CC6=CC=CC=C6)CC7=CC=CC=C7)S5)C8=CC=CC=C8)C4=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Discrepancies
The compound’s molecular formula is reported inconsistently across sources. One study identifies it as C₄₄H₃₄N₄O₂S₂ with a molecular weight of 714.9 g/mol, while another source lists C₅₀H₃₈N₄O₂S₂ with a nearly identical molecular weight of 714.911 g/mol . This discrepancy may stem from typographical errors or differences in salt forms, though neither source clarifies this ambiguity. The IUPAC name, (4Z)-2-[2-(dibenzylamino)-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-phenyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate, underscores its hybrid structure, which combines two thiazole rings, a cyclobutenone core, and multiple benzyl substituents .
Table 1: Comparative Molecular Data
| Property | Source | Source |
|---|---|---|
| Molecular Formula | C₄₄H₃₄N₄O₂S₂ | C₅₀H₃₈N₄O₂S₂ |
| Molecular Weight (g/mol) | 714.9 | 714.911 |
| PSA (Ų) | Not reported | 125.17 |
| LogP | Not reported | 9.0174 |
Stereochemical and Electronic Features
The molecule exhibits a Z-configuration at the cyclobutenone-thiazole junction, as indicated by its isomeric SMILES string. The conjugated π-system, spanning the thiazole and cyclobutenone moieties, suggests potential for charge delocalization, a property leveraged in optoelectronic materials. The dibenzylamino and phenyl groups introduce steric bulk, likely influencing solubility and reactivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
Publicly available data on the compound’s synthesis are sparse, with most details classified as proprietary. General routes for analogous thiazole derivatives involve:
-
Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones to form thiazole cores.
-
Cyclobutenone Formation: Oxidative ring contraction of cyclopentenones or [2+2] cycloadditions of ketenes.
The final assembly likely requires sequential N-benzylation and oxidation steps, though yields and specific catalysts remain undisclosed.
Reactivity Profile
The compound’s reactivity is governed by its:
-
Thiazole Rings: Susceptible to electrophilic substitution at the 5-position and nucleophilic attack at the 2-position.
-
Cyclobutenone Core: Prone to ring-opening reactions under basic conditions or photochemical [2+2] cycloreversion.
-
Quaternary Ammonium Group: Participates in anion exchange, enabling solubility modulation in polar solvents .
Physicochemical and Pharmacokinetic Properties
Key Parameters
-
Polar Surface Area (PSA): 125.17 Ų, indicating moderate polarity and potential for membrane permeability .
-
LogP: 9.0174, reflecting high lipophilicity and likely poor aqueous solubility .
-
Hydrogen Bonding: One donor (acidic proton) and five acceptors, suggesting limited capacity for intramolecular H-bonding .
| Parameter | Value |
|---|---|
| Molecular Weight | 714.9–714.911 g/mol |
| PSA | 125.17 Ų |
| LogP | 9.0174 |
| Rotatable Bonds | 4 |
These properties pose challenges for drug development, necessitating formulation strategies to enhance bioavailability.
Research Challenges and Future Prospects
Synthesis Optimization
The multi-step synthesis, low yields, and purification difficulties (due to high molecular weight and lipophilicity) hinder large-scale production . Advances in flow chemistry or enzymatic catalysis could address these issues.
Stability Considerations
The cyclobutenone moiety is prone to thermal degradation, necessitating stabilization via substituent engineering or encapsulation.
Target Identification
High-throughput screening and molecular docking studies are needed to elucidate biological targets. Collaboration between academic and industrial labs could accelerate discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume